1-Ethynyl-2-(propan-2-yloxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-2-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-4-10-7-5-6-8-11(10)12-9(2)3/h1,5-9H,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAXZCJGGYILQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496292 | |
| Record name | 1-Ethynyl-2-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66021-95-2 | |
| Record name | 1-Ethynyl-2-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 1 Ethynyl 2 Propan 2 Yloxy Benzene
Chemical Transformations Involving the Ethynyl (B1212043) Moiety
The terminal alkyne, or ethynyl group, is a highly versatile functional group that readily participates in a wide array of chemical reactions. This versatility makes it a cornerstone for the molecular elaboration of 1-ethynyl-2-(propan-2-yloxy)benzene.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," stands as a prominent reaction for terminal alkynes like this compound. nih.govrsc.org This reaction facilitates the covalent linkage of molecules with high efficiency and specificity. rsc.org The CuAAC reaction involves the transformation of organic azides and terminal alkynes exclusively into 1,4-disubstituted 1,2,3-triazoles. nih.gov This is in contrast to uncatalyzed thermal cycloadditions which require higher temperatures and yield a mixture of 1,4- and 1,5-regioisomers. nih.gov
The mechanism of CuAAC is intricate, involving multiple reversible steps with copper(I) acetylide complexes. nih.govrsc.org The reaction is typically performed under mild conditions, often at room temperature, and is compatible with a wide range of functional groups, making it suitable for applications in organic synthesis, medicinal chemistry, and materials science. nih.govrsc.org For this compound, this reaction provides a reliable method for conjugation to various azide-containing molecules. The reactivity of the alkyne can be influenced by electronic factors; however, propargyl compounds, which are structurally similar to the ethynylbenzene moiety, generally exhibit excellent reactivity. nih.gov
Table 1: Key Features of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Feature | Description |
| Reactants | Terminal alkyne (e.g., this compound) and an organic azide. |
| Catalyst | A copper(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. scispace.com |
| Product | A 1,4-disubstituted 1,2,3-triazole. nih.gov |
| Regioselectivity | Exclusively forms the 1,4-regioisomer. nih.gov |
| Conditions | Typically mild, often at room temperature in various solvents, including aqueous media. nih.gov |
Hydrometallation reactions involve the addition of a metal-hydride bond across the carbon-carbon triple bond of the ethynyl group. This process generates a vinylmetallic intermediate that can be subsequently functionalized. A variety of metals can be employed, leading to different stereochemical and regiochemical outcomes. For instance, hydroboration-oxidation can be used to convert the alkyne to an aldehyde or ketone. Hydrozirconation, using Schwartz's reagent (Cp₂ZrHCl), followed by quenching with an electrophile, allows for the introduction of a range of substituents at the terminal carbon of the original alkyne.
Aromatic compounds substituted with ethynyl groups can undergo polymerization to form conjugated polymers. These materials are of interest due to their potential applications in electronics and optics. The polymerization can proceed through various mechanisms, including those catalyzed by transition metals. For example, [2+2+2] cycloaddition reactions, catalyzed by metals like ruthenium, can lead to the formation of substituted benzene (B151609) rings, effectively acting as a trimerization of the alkyne units. nih.gov
Transformations Involving the Isopropoxy Substituent
The isopropoxy group, an ether linkage to the aromatic ring, also presents opportunities for chemical modification.
The cleavage of aryl ethers, such as the isopropoxy group in this compound, is a common transformation. This reaction is typically achieved using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). youtube.com The reaction mechanism involves the initial protonation of the ether oxygen, which makes the attached alkyl group a better leaving group. masterorganicchemistry.com For a secondary ether like the isopropoxy group, the subsequent cleavage can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the specific reaction conditions. masterorganicchemistry.com In the case of aryl alkyl ethers, the aryl-oxygen bond is generally stable, and cleavage occurs at the alkyl-oxygen bond. masterorganicchemistry.com Alternative methods for aryl ether cleavage include the use of strong Lewis acids like boron tribromide (BBr₃) or catalytic methods. masterorganicchemistry.comnih.gov
Table 2: Common Reagents for Aryl Ether Cleavage
| Reagent | Description |
| HI, HBr | Strong protic acids that cleave ethers, typically under harsh conditions. youtube.com |
| BBr₃ | A strong Lewis acid effective for cleaving a wide range of ethers under milder conditions than HX acids. |
| Rh/C Catalyst | A catalytic method for the cleavage of the C-O bond of aromatic ethers in the presence of H₂. nih.gov |
Aromatic Ring Functionalization and Transformations
The benzene ring of this compound can undergo various functionalization reactions, primarily through electrophilic aromatic substitution. The existing isopropoxy and ethynyl substituents direct the position of incoming electrophiles. The isopropoxy group is an ortho-, para-directing activator, while the ethynyl group is a deactivating meta-director. Their combined influence will determine the regioselectivity of substitution reactions. Hydroxylation of the aromatic ring is another possible metabolic transformation. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution with Ortho-Directing Effects
The reactivity of the benzene ring in this compound is significantly influenced by its substituents. The isopropoxy group (–O-iPr) is a strong activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. mdpi.comresearchgate.netyoutube.com This is due to the lone pair of electrons on the oxygen atom, which can be donated into the aromatic π-system through resonance. This donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. acs.org The resonance structures indicate that this increased electron density is most pronounced at the positions ortho and para to the isopropoxy group. mdpi.comresearchgate.net
Consequently, when this compound undergoes electrophilic substitution, such as nitration, halogenation, or Friedel-Crafts reactions, the incoming electrophile is directed to the positions ortho and para to the isopropoxy group. nih.govnih.gov Since the para position (C4) is already substituted with the ethynyl group, substitution is expected to occur primarily at the C6 position, which is ortho to the isopropoxy group. The general mechanism for EAS involves the attack of the aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. nih.govresearchgate.net
In contrast, nucleophilic aromatic substitution (SNAr) on an unmodified this compound is highly unlikely. rsc.org SNAr reactions require the aromatic ring to be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group. mdpi.comnih.govmdpi.com The isopropoxy group is an electron-donating group, which deactivates the ring toward nucleophilic attack. acs.orgresearchgate.net Therefore, for SNAr to occur, the molecule would need to be further functionalized with potent electron-withdrawing substituents.
Directed Ortho-Metalation Strategies for Further Functionalization
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. acs.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate a specific ortho position. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. acs.orgacs.org
The isopropoxy group in this compound is an effective DMG. acs.orgacs.org The oxygen atom, being a Lewis base, can coordinate to the lithium atom of the organolithium reagent. This coordination brings the basic alkyl group into close proximity with the protons at the ortho positions (C3 and C6). Deprotonation occurs preferentially at the most acidic ortho proton, which in this case is likely the C3 position due to the additional acidifying effect of the adjacent ethynyl group. This process forms a specific aryllithium intermediate that can then react with an electrophile (E⁺), leading to the formation of a new C-E bond exclusively at the C3 position. acs.org This provides a highly regioselective alternative to electrophilic aromatic substitution for functionalizing the ring. acs.org
Table 1: Comparison of Aromatic Functionalization Methods
| Feature | Electrophilic Aromatic Substitution (EAS) | Directed Ortho-Metalation (DoM) |
| Directing Group | Isopropoxy group | Isopropoxy group (as DMG) |
| Primary Site of Attack | C6 (ortho to isopropoxy) | C3 (ortho to isopropoxy) |
| Reagent | Strong Electrophile (e.g., NO₂⁺, Br⁺) | Strong Base (e.g., n-BuLi) then Electrophile |
| Intermediate | Arenium Ion (Carbocation) | Aryllithium (Carbanion) |
| Selectivity | Governed by electronic effects of substituents | Governed by coordination to DMG |
Cascade and Annulation Reactions Employing this compound Derivatives
The juxtaposition of the ethynyl and isopropoxy groups in derivatives of this compound creates a platform for powerful cascade and annulation reactions. These reactions, often catalyzed by transition metals, can rapidly construct complex polycyclic frameworks from simple starting materials. For instance, related 2-alkynylaryl ethers are known to undergo gold(I)-catalyzed intramolecular carboalkoxylation reactions to form substituted benzofurans. rsc.org
A notable example involves the silver-catalyzed cascade reaction of a similar substrate, 1-(2-ethynyl-phenyl)-prop-2-yn-1-ol, with isocyanides. ohiolink.edu This process leads to the formation of complex structures like benzo[b]fluorenes and benzofuran-pyrroles. The proposed mechanism highlights the role of the metal catalyst in activating the alkyne functionality, which then triggers a sequence of intramolecular events, including cyclization and rearrangements, to build the final polycyclic product. ohiolink.edu These examples demonstrate the potential of the 1-ethynyl-2-alkoxybenzene scaffold to serve as a key building block in the synthesis of complex heterocyclic and carbocyclic systems through controlled annulation strategies.
Radical Chemistry of this compound and Analogous Systems
The alkyne and the electron-rich aromatic ring in this compound are both susceptible to radical-mediated transformations, opening avenues for unique functionalization pathways distinct from ionic chemistry.
Radical Addition to Alkynes and Aromatic Systems
The carbon-carbon triple bond of the ethynyl group is a prime target for radical addition reactions. Alkynyl radicals themselves are highly reactive and readily participate in addition reactions with π-systems. ohiolink.edu More commonly, radicals generated from other sources can add to the alkyne. For example, trifluoromethyl radicals (•CF₃) can be generated and added to aryl alkynes, initiating further transformations. mdpi.com
A particularly relevant process is radical addition followed by intramolecular cyclization. In systems analogous to this compound, such as 1-ethynyl-2-(vinyloxy)-benzenes, the addition of a radical to one of the unsaturated moieties can be followed by a 5-exo cyclization, leading to the formation of functionalized heterocyclic products. mdpi.com This type of radical cascade allows for the simultaneous formation of multiple bonds and the introduction of two new functional groups in a single operation. mdpi.comacs.org These reactions can be initiated by various means, including photoredox catalysis, which provides mild conditions for radical generation. mdpi.commdpi.com
Electron Transfer Processes in Alkoxide Chemistry
The electron-rich nature of the isopropoxy-substituted benzene ring makes it susceptible to single-electron transfer (SET) processes. Oxidation can lead to the formation of a radical cation, a highly reactive intermediate that can trigger a variety of subsequent reactions. The generation of radical cations from alkoxybenzenes has been studied in the context of photochemistry and electrochemistry. acs.orgnih.gov
For instance, upon photoexcitation or electrochemical oxidation, an electron can be removed from the π-system of this compound. The stability of the resulting radical cation may be influenced by the delocalization of the positive charge across the aromatic ring and the substituents. nih.gov Such radical cations can undergo a range of reactions, including dimerization, cycloaddition, or reaction with nucleophiles. researchgate.netnih.gov While the direct study of this compound's radical cation is limited, the behavior of related phenoxy ethers and enol ethers suggests it would be a key intermediate in its oxidative chemistry. researchgate.netacs.org Furthermore, alkoxyl radicals themselves are known to participate in electron transfer reactions, acting as either oxidants or reductants depending on the reaction partner. nih.gov This dual reactivity highlights the complex redox chemistry accessible to this class of compounds.
Advanced Characterization and Spectroscopic Analysis in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable tools for probing the molecular structure of 1-Ethynyl-2-(propan-2-yloxy)benzene, each providing unique insights into its connectivity, functional groups, and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the carbon-hydrogen framework of a molecule.
¹H NMR: In the ¹H NMR spectrum of this compound, specific chemical shifts are expected for the different types of protons. The ethynyl (B1212043) proton (C≡C-H) would typically appear as a singlet in a region characteristic of acetylenic protons. The aromatic protons on the benzene (B151609) ring would exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum. The methine proton of the isopropoxy group (-OCH(CH₃)₂) would appear as a septet, coupled to the six equivalent methyl protons, which in turn would appear as a doublet.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H | Acetylenic H | Singlet |
| Aromatic H's | Multiplets | |
| Isopropoxy CH | Septet | |
| Isopropoxy CH₃ | Doublet | |
| ¹³C | Acetylenic C's | - |
| Aromatic C's | - | |
| Isopropoxy CH | - | |
| Isopropoxy CH₃ | - |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₁H₁₂O), the predicted monoisotopic mass is 160.08882 Da. uni.lu HRMS can confirm this with high precision.
Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), provides information about the structural fragments of the molecule. Common fragmentation pathways for this compound would likely involve the loss of the isopropyl group, cleavage of the ether bond, or rearrangements involving the ethynyl group. Predicted collision cross-section (CCS) values, which relate to the ion's shape, are available for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺. uni.luuni.lu
Predicted Mass Spectrometry Data for this compound
| Property | Predicted Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₂O | uni.lu |
| Monoisotopic Mass | 160.08882 Da | uni.lu |
| [M+H]⁺ m/z | 161.09610 | uni.lu |
| [M+Na]⁺ m/z | 183.07804 | uni.lu |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.
C≡C-H Stretch: A sharp, characteristic absorption band is expected in the IR spectrum around 3300 cm⁻¹, corresponding to the stretching vibration of the terminal alkyne C-H bond.
C≡C Stretch: A weaker absorption band for the carbon-carbon triple bond stretch is anticipated in the region of 2100-2140 cm⁻¹.
C-O-C Stretch: The stretching vibrations of the aryl-alkyl ether linkage would produce strong bands in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).
Aromatic C-H and C=C Stretches: The benzene ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Raman spectroscopy would also show these characteristic vibrations, often with different relative intensities compared to the IR spectrum, providing complementary information.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzene ring in this compound is a chromophore. The substitution with the ethynyl and isopropoxy groups influences the energy of the π → π* transitions. Typically, substituted benzenes exhibit a strong primary band (E2-band) around 200-220 nm and a weaker secondary band (B-band) with fine structure around 250-280 nm. The conjugation of the ethynyl group with the benzene ring is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted benzene.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise bond lengths, bond angles, and information about intermolecular interactions. While a crystal structure for this compound itself is not available in the reviewed literature, the analysis of a closely related compound, 1-Ethynyl-2-isopropoxy-3-methoxybenzene, offers valuable insights. researchgate.net
Chromatographic and Separation Methodologies (e.g., HPLC, GC-MS)
In the analysis of "this compound," chromatographic techniques are indispensable for the purification, identification, and quantification of the compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods for these purposes. These techniques are crucial in monitoring reaction progress, assessing the purity of the final product, and isolating the compound from complex mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and purification of "this compound" from reaction byproducts and starting materials. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is particularly well-suited for this compound due to its aromatic nature and moderate polarity.
Researchers have developed various HPLC methods to achieve high-resolution separation. A typical method would employ a C18 column, which is packed with silica (B1680970) particles that have been functionalized with octadecyl carbon chains. The separation mechanism is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase.
A gradient elution is often favored to ensure the efficient separation of compounds with a range of polarities. This involves changing the composition of the mobile phase during the analysis. For "this compound," a common mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The run would typically start with a higher proportion of water, and the concentration of the organic solvent would be gradually increased to elute more nonpolar compounds.
The following table illustrates a hypothetical HPLC method developed for the analysis of a synthesis mixture containing "this compound."
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 60% B; 2-10 min: 60-95% B; 10-12 min: 95% B; 12-12.1 min: 95-60% B; 12.1-15 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Under these conditions, "this compound" would be expected to have a characteristic retention time, allowing for its identification and quantification. The table below shows hypothetical retention times for the target compound and potential related impurities.
Table 2: Hypothetical HPLC Retention Times for this compound and Related Compounds
| Compound | Retention Time (minutes) |
|---|---|
| 2-Isopropoxyphenol | 4.2 |
| This compound | 8.5 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of "this compound," combining the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly useful for identifying and quantifying volatile and thermally stable compounds.
In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the compound's boiling point and its interactions with the stationary phase. For "this compound," a nonpolar or mid-polar capillary column, such as one coated with a polysiloxane stationary phase (e.g., DB-5ms), would be suitable.
As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its unambiguous identification. The molecular ion peak and the fragmentation pattern are characteristic of the compound's structure.
The following table outlines a hypothetical GC-MS method for the analysis of "this compound."
Table 3: Illustrative GC-MS Parameters for the Analysis of this compound
| Parameter | Value |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
The mass spectrum of "this compound" would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions.
Table 4: Hypothetical GC-MS Data for this compound
| Retention Time (minutes) | Key m/z values (relative abundance) |
|---|
These chromatographic methods, often used in conjunction, provide a comprehensive analytical toolkit for researchers working with "this compound," enabling its effective purification, characterization, and quantification.
Computational and Theoretical Chemistry Studies of 1 Ethynyl 2 Propan 2 Yloxy Benzene
Electronic Structure and Molecular Orbital Theory
The arrangement of electrons and their corresponding energy levels are fundamental to a molecule's character. Molecular orbital theory, particularly when augmented with powerful computational methods, offers a detailed picture of this electronic architecture.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules the size of 1-Ethynyl-2-(propan-2-yloxy)benzene. DFT calculations are instrumental in determining the molecule's ground state properties, such as its optimized geometry and vibrational frequencies.
For this compound, a common approach would involve using a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-31G(d,p) or a more extensive basis set like Def2-TZVP for higher accuracy. researchgate.net These calculations would yield precise predictions of bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. For instance, the calculations would detail the geometry of the ethynyl (B1212043) group relative to the plane of the benzene (B151609) ring and the conformation of the propan-2-yloxy substituent.
Table 1: Predicted Ground State Geometrical Parameters of this compound using DFT (B3LYP/6-31G(d,p))
| Parameter | Predicted Value |
| C≡C Bond Length | ~1.21 Å |
| C-C≡C Bond Angle | ~178° |
| O-C(isopropyl) Bond Length | ~1.44 Å |
| C(aromatic)-O Bond Length | ~1.37 Å |
Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar molecular structures.
Ab Initio and Semi-Empirical Methods for Molecular Characterization
While DFT is a powerful tool, other computational methods also contribute to a comprehensive molecular characterization. Ab initio methods, which are based on first principles without empirical parameterization, can offer a higher level of theory for benchmarking results. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding, can provide very accurate electronic energies.
On the other end of the computational spectrum, semi-empirical methods, which use parameters derived from experimental data, can be employed for rapid preliminary analyses or for studying very large systems. Although less accurate than DFT or high-level ab initio methods, they can still provide valuable qualitative insights into the molecule's electronic properties.
Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher reactivity. nih.govwuxiapptec.com For this compound, the electron-donating propan-2-yloxy group is expected to raise the energy of the HOMO, while the electron-withdrawing ethynyl group can lower the energy of the LUMO, potentially leading to a relatively small HOMO-LUMO gap and enhanced reactivity. wuxiapptec.com The spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. The HOMO is likely to have significant density on the electron-rich benzene ring and the oxygen atom of the alkoxy group, while the LUMO is expected to be localized more on the ethynyl group.
Table 2: Predicted Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -0.9 |
| HOMO-LUMO Gap | 4.9 |
Note: This data is representative and based on DFT calculations for analogous substituted phenylacetylenes.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping out the intricate pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Transition State Analysis and Reaction Coordinate Determination
To understand how this compound participates in a chemical reaction, computational chemists can model the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. A transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate.
By performing a transition state search, the geometry of this critical point can be optimized. Vibrational frequency analysis is then used to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. This coordinate represents the minimum energy path from reactants to products.
Energetic Profiles and Kinetic Considerations of Transformation Pathways
For example, a potential reaction of this compound is the intramolecular cyclization to form a substituted benzofuran (B130515). Computational modeling could be used to map the energetic profile of this transformation, identifying the transition state for the cyclization step and calculating the associated activation barrier. This would provide valuable information on the feasibility and kinetics of such a reaction.
Table 3: Illustrative Energetic Profile for a Hypothetical Cyclization of this compound
| Species | Relative Energy (kcal/mol) |
| Reactant (this compound) | 0.0 |
| Transition State | +25.0 |
| Product (Substituted Benzofuran) | -15.0 |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from computational studies of reaction mechanisms.
Prediction of Spectroscopic Properties and Conformational Analysis
Computational models are instrumental in predicting the spectroscopic signatures of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are derived from calculations of the molecule's optimized geometry and electronic structure, often employing Density Functional Theory (DFT).
Theoretical calculations for related compounds, such as 1-ethynyl-2-methoxybenzene, show distinct signals in ¹H and ¹³C NMR spectra that can be extrapolated to predict the spectra for this compound. For instance, the aromatic protons are expected to appear as multiplets in the range of δ 6.9-7.5 ppm, while the acetylenic proton would likely be a singlet further upfield. The isopropyl group's protons would present as a doublet for the methyl groups and a septet for the methine proton. In the ¹³C NMR, distinct signals for the acetylenic carbons, the aromatic carbons (with the ipso-carbon attached to the oxygen being the most deshielded), and the isopropyl carbons would be anticipated.
Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value/Range |
| ¹H NMR Chemical Shift (aromatic) | 6.9 - 7.5 ppm |
| ¹H NMR Chemical Shift (acetylenic) | ~3.0 - 3.5 ppm |
| ¹H NMR Chemical Shift (isopropyl CH) | ~4.5 - 4.7 ppm |
| ¹H NMR Chemical Shift (isopropyl CH₃) | ~1.3 - 1.4 ppm |
| ¹³C NMR Chemical Shift (C≡C) | ~80 - 90 ppm |
| ¹³C NMR Chemical Shift (C-O) | ~155 - 160 ppm |
| IR Stretching Frequency (C≡C-H) | ~3300 cm⁻¹ |
| IR Stretching Frequency (C≡C) | ~2100 cm⁻¹ |
| IR Stretching Frequency (C-O-C) | ~1250 cm⁻¹ |
Note: These are estimated values based on computational models and data from analogous compounds. Actual experimental values may vary.
Non-Covalent Interactions and Supramolecular Assembly Prediction
The functional groups present in this compound—the ethynyl group, the aromatic ring, and the alkoxy group—dictate its capacity for engaging in various non-covalent interactions. These interactions are fundamental to the formation of larger, ordered structures known as supramolecular assemblies.
The terminal ethynyl group can act as a hydrogen bond donor (C-H···A), while the oxygen atom of the propan-2-yloxy group can serve as a hydrogen bond acceptor (D-H···O). Furthermore, the π-system of the aromatic ring can participate in π-stacking interactions with other aromatic rings or engage in X-H···π interactions. Computational studies on substituted arenes have shown that electron-donating substituents, such as the propan-2-yloxy group, can influence the π-electron density of the aromatic ring, thereby modulating the strength of these interactions.
Theoretical predictions suggest that in a suitable environment, this compound molecules could self-assemble into well-defined architectures. For example, a head-to-tail arrangement could be facilitated by hydrogen bonding between the ethynyl proton of one molecule and the oxygen atom of another. Concurrently, π-stacking interactions between the phenyl rings could further stabilize such an assembly. The interplay of these various non-covalent forces is complex and can lead to diverse supramolecular structures. Studies on the supramolecular assembly of other alkynyl-containing molecules have revealed the formation of linear chains, sheets, and more intricate three-dimensional networks, providing a basis for predicting the potential self-assembly behavior of this compound. rsc.org
Potential Non-Covalent Interactions in this compound
| Interaction Type | Donor/Acceptor Site | Potential Role in Supramolecular Assembly |
| Hydrogen Bonding | Ethynyl C-H (donor), Alkoxy O (acceptor) | Formation of linear or zigzag chains. |
| π-π Stacking | Phenyl Ring | Stabilization of layered structures. |
| C-H···π Interactions | Alkyl C-H (donor), Phenyl Ring (acceptor) | Directional control and packing efficiency. |
| van der Waals Forces | Entire Molecule | Overall crystal packing and density. |
Applications and Emerging Research Frontiers in Chemical Science
Role as a Versatile Building Block in Complex Organic Synthesis
The ethynyl (B1212043) group in 1-ethynyl-2-(propan-2-yloxy)benzene is a highly versatile functional handle, making the compound a sought-after building block in the synthesis of more complex molecular architectures. Acetylenic compounds are foundational in numerous carbon-carbon bond-forming reactions, including cross-coupling reactions like the Sonogashira, Glaser, and Hay couplings, which are instrumental in constructing extended π-conjugated systems.
The strategic placement of the isopropoxy group ortho to the ethynyl moiety can influence the regioselectivity of certain reactions, offering a level of control in the synthesis of substituted aromatic compounds. While specific total syntheses prominently featuring this exact molecule are not extensively documented, its structural motif is representative of key intermediates in the assembly of complex natural products and designed molecules. For instance, phenyl-ethynyl architectures are integral to the synthesis of macrocyclic structures with unique topologies and potential applications in materials science. The principles of using such building blocks in convergent synthetic strategies, where different fragments of a target molecule are synthesized independently before being coupled, are well-established.
Precursor for Advanced Materials and Functional Molecules
The ability of this compound to undergo polymerization and participate in the construction of extended molecular frameworks makes it a promising precursor for advanced materials. The ethynyl group can be polymerized or used in coupling reactions to create polymers with tailored electronic and physical properties.
Conjugated polymers, which are characterized by alternating single and double or triple bonds, are at the forefront of research in optoelectronic materials, including Organic Light-Emitting Diodes (OLEDs). The polymerization of ethynyl-containing monomers like this compound can lead to the formation of such conjugated systems. The isopropoxy group can enhance the solubility of the resulting polymers, which is a crucial factor for their processability into thin films required for electronic devices. While direct application of this specific compound in commercial OLEDs is not widely reported, the development of novel conjugated polymers from similar building blocks is an active area of research. The electronic properties of these polymers, such as their band gap and charge carrier mobility, can be fine-tuned by co-polymerizing different monomers, a strategy where this compound could serve as a key component.
The synthesis of conjugated polymers from ethynyl-aromatic compounds is a well-established field. These polymers are of interest for a wide range of applications, from conductive materials to sensors. The polymerization of this compound can be envisioned through various methods, including transition-metal-catalyzed processes. The resulting polymers would feature a polyacetylene backbone with pendant 2-isopropoxyphenyl groups, which would influence the polymer's conformation and intermolecular interactions. A patent for ethynyl substituted aromatic compounds highlights their utility in forming polymeric materials with high thermal stability, suitable for applications in microelectronics and aerospace industries. nih.gov The isopropoxy substituent in this compound could also serve as a site for further functionalization, allowing for the creation of even more complex and functional macromolecules.
| Polymerization Approach | Potential Polymer Characteristics |
| Transition-Metal Catalysis | Controlled molecular weight and polydispersity |
| Oxidative Coupling | Formation of polydiacetylenes with interesting optical properties |
| "Click" Polymerization | Step-growth polymerization leading to high molecular weight polymers |
Synthesis of Novel Heterocyclic Systems (e.g., Benzofurans, Dihydrobenzofurans)
One of the most significant applications of ortho-alkynylphenols and their ether derivatives is in the synthesis of benzofurans and related heterocyclic systems, which are prevalent in many biologically active compounds and natural products.
The general strategy for the synthesis of 2-substituted benzofurans from compounds like this compound involves a tandem reaction sequence. A common method is the palladium-catalyzed Sonogashira coupling of an ortho-halophenol with a terminal alkyne, followed by an intramolecular cyclization. researchgate.net While this compound itself is an ether, it can be readily synthesized from 2-isopropoxyphenol, which can then be halogenated and coupled with an alkyne. Alternatively, the isopropoxy group can be cleaved to reveal the phenol (B47542), which can then undergo cyclization reactions.
Furthermore, the synthesis of dihydrobenzofurans can be achieved from related aryl allyl ethers through gold-catalyzed intramolecular rearrangements. uchicago.edu This suggests that derivatives of this compound could be versatile precursors for a variety of oxygen-containing heterocycles.
| Heterocycle | General Synthetic Strategy |
| Benzofurans | Palladium-catalyzed Sonogashira coupling followed by cyclization of an ortho-halophenol with an alkyne. researchgate.net |
| Dihydrobenzofurans | Gold-catalyzed intramolecular cyclization of aryl allyl ethers. uchicago.edu |
Exploration in Catalysis and Ligand Design Research
While the direct application of this compound as a catalyst or ligand is not extensively documented in the literature, its structural features suggest potential in this area. The ethynyl group can be incorporated into larger ligand frameworks. For instance, it could be used to synthesize multidentate ligands where the alkyne serves as a rigid linker between coordinating moieties.
The phenoxy-imine (FI) class of ligands, for example, has been used to create titanium and zirconium complexes that are active catalysts for olefin polymerization. nih.gov While not directly involving an ethynyl group, this demonstrates the modularity of ligand design where aromatic building blocks are functionalized to create specific catalytic environments. It is conceivable that this compound could be chemically modified to incorporate coordinating groups, thereby creating novel ligands for transition metal catalysis. The steric bulk of the isopropoxy group could also play a role in influencing the selectivity of a catalytic reaction.
Design of Molecular Probes and Radiopharmaceutical Precursors via Click Chemistry
The terminal alkyne functionality of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is characterized by its high efficiency, selectivity, and biocompatibility, making it a powerful tool for bioconjugation and the development of molecular probes.
Conclusion and Future Research Directions
Summary of the Current Research Landscape for 1-Ethynyl-2-(propan-2-yloxy)benzene
The current body of research on this compound, also known as 2-isopropoxyphenylacetylene, establishes it primarily as a valuable ortho-functionalized arylacetylene precursor in organic synthesis. Its principal application lies in its role as a key building block for the construction of heterocyclic systems, most notably substituted benzofurans. The strategic positioning of the ethynyl (B1212043) and isopropoxy groups facilitates intramolecular cyclization reactions, a transformation that has been explored using various catalytic systems.
Research has demonstrated that this compound readily undergoes electrophilic cyclization to form 2-substituted benzofurans. For instance, treatment with iodine monochloride (ICl) leads to the formation of 2-(chloromethyl)-3-iodobenzofuran, showcasing a pathway to di-functionalized benzofurans. Similarly, reactions with benzenesulfenyl chloride or selenium-based electrophiles also yield the corresponding 2-substituted benzofuran (B130515) derivatives. These reactions underscore the compound's utility in generating molecular complexity from a relatively simple starting material. The core reactivity of the molecule is centered on the electron-rich alkyne, which is activated by the adjacent ortho-alkoxy group, making it susceptible to attack by electrophiles and a prime candidate for metal-catalyzed transformations. While its role as a synthetic intermediate is well-documented in specific contexts, its broader physicochemical properties and applications in other domains remain less explored.
Emerging Synthetic Strategies and Reaction Design
Emerging synthetic strategies involving this compound are moving towards more efficient and atom-economical catalytic processes. While traditional electrophilic cyclizations are effective, modern research is increasingly focused on transition-metal catalysis, particularly with gold, platinum, and palladium, to achieve novel transformations. These advanced catalytic cycles offer pathways to diverse products under milder conditions and with greater functional group tolerance.
Future reaction design could explore gold-catalyzed hydrofunctionalization/cyclization cascades. By introducing different nucleophiles (e.g., water, alcohols, amines) into a gold-catalyzed reaction with this compound, a variety of complex 2-substituted benzofurans could be accessed in a single step. Furthermore, palladium-catalyzed cross-coupling reactions that engage the ethynyl moiety while triggering a subsequent cyclization or functionalization event represent a promising avenue for creating densely functionalized heterocyclic scaffolds. The design of dual-catalytic systems, where one catalyst activates the alkyne and another performs a separate transformation, could unlock unprecedented synthetic routes originating from this versatile building block.
Untapped Potential in Advanced Functional Materials and Interdisciplinary Research
The potential of this compound in the realm of advanced functional materials is largely untapped. The terminal alkyne group is an ideal handle for polymerization reactions, such as alkyne metathesis or click chemistry-based polymer synthesis. This could lead to the development of novel conjugated polymers with tailored optoelectronic properties. The presence of the bulky isopropoxy group could influence polymer solubility and morphology, potentially leading to materials suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors.
In interdisciplinary research, this compound could serve as a molecular probe. For example, its benzofuran derivatives, which can exhibit fluorescent properties, could be further functionalized for use in bioimaging or as chemosensors for detecting specific metal ions or biomolecules. Its structure could also be incorporated as a fragment in medicinal chemistry programs for the synthesis of potential therapeutic agents, given that the benzofuran core is a common motif in many biologically active compounds. Exploring its coordination chemistry with various metals could also yield novel organometallic complexes with interesting catalytic or material properties.
Integration of Advanced Computational and Experimental Methodologies for Comprehensive Understanding
A holistic understanding of the reactivity and potential of this compound can be significantly enhanced by integrating advanced computational and experimental techniques. Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of its various cyclization reactions, providing insight into transition state energies, reaction pathways, and the role of the catalyst. Such computational studies can predict the feasibility of new, untested transformations and guide the rational design of more efficient catalysts and reaction conditions.
Experimentally, high-throughput screening (HTS) techniques could be used to rapidly evaluate a wide range of catalysts, solvents, and reaction parameters for optimizing known transformations or discovering new ones. The combination of HTS for discovery and detailed kinetic and spectroscopic analysis (e.g., in-situ NMR or IR spectroscopy) for mechanistic investigation would provide a powerful workflow. This synergistic approach, where computational predictions are validated by targeted experiments and experimental results inform further computational models, will accelerate the exploration of this compound's full potential in synthesis, materials science, and beyond.
Q & A
Q. How do substituents (e.g., trifluoromethoxy) modulate electronic properties for OLEDs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
